

Spectroscopic data of DibenzosuberenoI (IR, NMR, Mass Spec)

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Compound of Interest

Compound Name: *DibenzosuberenoI*

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The Definitive Spectroscopic Guide to DibenzosuberenoI

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Elucidating the Core Structure of a Calmodulin Inhibitor

DibenzosuberenoI (5H-Dibenzo[a,d]cyclohepten-5-ol) is a tricyclic alcohol featuring a central seven-membered ring fused to two benzene rings. Its molecular framework is a key structural motif in various pharmacologically active compounds and serves as a crucial intermediate in their synthesis. Notably, **DibenzosuberenoI** itself has been identified as a calmodulin inhibitor, implicating it in the modulation of numerous vital cellular processes.^[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. This guide provides an in-depth analysis of the IR, NMR, and MS data of **DibenzosuberenoI**, explaining the causality behind the spectral features and offering field-proven insights into their interpretation.

Molecular Structure and Spectroscopic Correlation

To interpret spectroscopic data effectively, a foundational understanding of the molecule's structure is essential. **Dibenzosubereno**l ($C_{15}H_{12}O$) possesses several key features that directly correlate to its spectral output: two aromatic rings, a central seven-membered ring containing a vinyl group ($C=C$), a hydroxyl ($-OH$) group, and a methine proton ($CH-OH$). The symmetry and electronic environment of the protons and carbons in this structure give rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. The IR spectrum of **Dibenzosubereno**l reveals the key functionalities expected from its structure.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like **Dibenzosubereno**l is the Potassium Bromide (KBr) wafer technique.

- **Sample Preparation:** A small amount of **Dibenzosubereno**l (approx. 1-2 mg) is finely ground with anhydrous KBr powder (approx. 100-200 mg) in an agate mortar and pestle.
- **Pellet Formation:** The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent wafer.
- **Data Acquisition:** The KBr wafer is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Analysis and Interpretation of the Dibenzosuberenol IR Spectrum

The IR spectrum of **Dibenzosubereno**l is characterized by several key absorption bands that confirm its structure.^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3550 - 3200	Strong, Broad	O-H stretch	Alcohol (-OH)
~3100 - 3010	Medium	C-H stretch	Aromatic & Vinylic C-H
~1680 - 1620	Variable	C=C stretch	Vinylic C=C
~1600, ~1450	Medium-Weak	C=C stretch	Aromatic C=C
~1200 - 1000	Strong	C-O stretch	Alcohol C-O
~860 - 680	Strong	C-H bend (out-of-plane)	Aromatic C-H

Causality Behind the Spectrum:

- The most prominent feature is the strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is a direct result of intermolecular hydrogen bonding between **Dibenzosuberanol** molecules in the solid state.
- Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from sp² hybridized carbons, confirming the presence of both aromatic and vinylic protons.
- The presence of the carbon-carbon double bond in the seven-membered ring is confirmed by a C=C stretching absorption in the 1680-1620 cm⁻¹ region.
- The strong band in the 1200-1000 cm⁻¹ range is attributed to the C-O stretching vibration, further confirming the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Approximately 5-10 mg of **Dibenzosubereno**l is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** The solution is transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). For ^1H NMR, a small number of scans are typically sufficient. For ^{13}C NMR, which has a much lower natural abundance, a greater number of scans are required to achieve an adequate signal-to-noise ratio.

^1H NMR Analysis of Dibenzosubereno

The ^1H NMR spectrum provides a detailed map of the proton environments in the molecule. The following data has been reported for **Dibenzosubereno**l in CDCl_3 .^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.66	d (doublet)	2H	Aromatic (H-4, H-6)
7.44 - 7.36	m (multiplet)	4H	Aromatic (H-2, H-3, H-7, H-8)
7.31 - 7.25	m (multiplet)	2H	Aromatic (H-1, H-9)
7.11	s (singlet)	2H	Vinylic (H-10, H-11)
5.43	d (doublet)	1H	Methine (H-5)
2.41	d (doublet)	1H	Hydroxyl (-OH)

Expert Interpretation:

- **Aromatic Region (7.66 - 7.25 ppm):** The complex series of multiplets between 7.66 and 7.25 ppm, integrating to a total of 8 protons, is characteristic of the two benzene rings. The

downfield shift is due to the deshielding effect of the aromatic ring current. Protons H-4 and H-6 are likely the most downfield due to their proximity to the electron-withdrawing effects of the fused ring system.

- **Vinylic Protons (7.11 ppm):** The singlet at 7.11 ppm, integrating to 2H, is assigned to the two equivalent vinylic protons on the central seven-membered ring. Their equivalence suggests a degree of conformational averaging or symmetry in the molecule on the NMR timescale.
- **Methine Proton (5.43 ppm):** The doublet at 5.43 ppm is assigned to the methine proton (H-5) attached to the same carbon as the hydroxyl group. This proton is coupled to the adjacent hydroxyl proton, resulting in the doublet splitting.
- **Hydroxyl Proton (2.41 ppm):** The doublet at 2.41 ppm corresponds to the hydroxyl proton. Its coupling to the methine proton (H-5) confirms their proximity. The chemical shift of this proton can be variable and is sensitive to concentration, temperature, and solvent.

¹³C NMR Analysis of Dibenzosuberanol (Predicted)

While specific experimental ¹³C NMR data for **Dibenzosuberanol** is not readily available in public databases, a predictive analysis based on its structure and known chemical shift ranges provides valuable insight.

Predicted Chemical Shift (δ) ppm	Carbon Type	Assignment
140 - 150	Quaternary Aromatic	C-4a, C-5a, C-9a, C-11a
125 - 135	Aromatic/Vinylic CH	Aromatic & Vinylic Carbons
75 - 85	Aliphatic CH-OH	C-5

Trustworthy Rationale for Predictions:

- **Aromatic and Vinylic Carbons (125-150 ppm):** The sp² hybridized carbons of the benzene rings and the double bond are expected to resonate in this typical downfield region.^{[3][4]} Due to the molecule's symmetry, fewer than 15 signals may be observed. The quaternary carbons (those at the ring junctions) would likely appear at the lower end of this range and typically show weaker signals.

- Carbinol Carbon (75-85 ppm): The sp^3 hybridized carbon bonded to the hydroxyl group (C-5) is known as a carbinol carbon. Its attachment to the electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon, placing its signal in the 75-85 ppm range.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing a molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
- Detection: The positively charged ions (the molecular ion and the fragments) are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Analysis of the Dibenzosuberanol Mass Spectrum

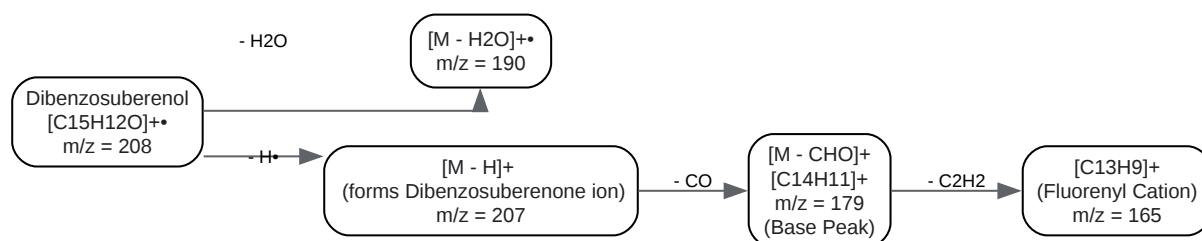
The mass spectrum of **Dibenzosuberanol** (Molecular Weight: 208.26 g/mol) displays a characteristic pattern for an aromatic alcohol.[2][5]

m/z	Relative Intensity	Assignment
208	Moderate	$[M]^+\bullet$ (Molecular Ion)
190	Moderate	$[M - H_2O]^+\bullet$
180	Strong	$[M - CO]^+\bullet$ from Dibenzosuberone
179	Strong	$[M - CHO]^+$ or $[C_{14}H_{11}]^+$
178	Strong	$[C_{14}H_{10}]^+\bullet$ (Anthracene/Phenanthrene)
165	Strong	$[C_{13}H_9]^+$ (Fluorenyl cation)
152	Moderate	$[C_{12}H_8]^+\bullet$ (Biphenylene)

Authoritative Grounding in Fragmentation Mechanisms:

- Molecular Ion ($[M]^+\bullet$ at m/z 208): The presence of a moderately intense peak at m/z 208 confirms the molecular weight of **Dibenzosuberanol**.
- Loss of Water ($[M - H_2O]^+\bullet$ at m/z 190): A common and characteristic fragmentation pathway for alcohols is the elimination of a water molecule (18 amu).^{[1][6]} This results in a peak at m/z 190.
- Key Fragments ($[M - CHO]^+$ at m/z 179 and $[C_{13}H_9]^+$ at m/z 165): The base peak is often observed at m/z 179, corresponding to the loss of a formyl radical (CHO, 29 amu). This is a highly stable tropylium-like cation. Subsequent loss of acetylene can lead to the very stable fluorenyl cation at m/z 165. The stability of these aromatic cationic fragments is a major driving force for the fragmentation pathways. It's important to note that rearrangement is common, and the peak at m/z 178 often corresponds to the highly stable anthracene or phenanthrene radical cation.

Diagram: Proposed Fragmentation of **Dibenzosuberanol**



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Caption: Key fragmentation pathways of **Dibenzosubereno[1,2-b:4,5-b']diphenyl-1-ol** under Electron Ionization.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment for **Dibenzosubereno[1,2-b:4,5-b']diphenyl-1-ol**.

- IR spectroscopy confirms the presence of the essential alcohol (-OH) and aromatic/vinylic (C-H, C=C) functional groups.
- Mass spectrometry establishes the correct molecular weight (208 g/mol) and reveals fragmentation patterns, like the loss of water, that are characteristic of an alcohol.
- ¹H NMR spectroscopy provides the definitive connectivity map. It confirms the number and types of protons (aromatic, vinylic, methine, hydroxyl), their relative positions through integration, and their neighboring relationships via spin-spin coupling.

Together, these three spectroscopic pillars provide a self-validating system that unequivocally confirms the structure of **Dibenzosubereno[1,2-b:4,5-b']diphenyl-1-ol**, providing researchers and developers with the analytical confidence required for further investigation and application.

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